molecular formula C18H24N2O4 B14261777 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 189038-97-9

2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14261777
CAS No.: 189038-97-9
M. Wt: 332.4 g/mol
InChI Key: SHJQSWDARIYOJV-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is a chemical compound that belongs to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves the formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity and properties of benzamide and isoxazole derivatives.

    Biology: The compound is investigated for its potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its herbicidal use.

    Industry: It is utilized in agricultural settings for weed control, contributing to improved crop yields.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets in plants. It inhibits the synthesis of cellulose, a critical component of plant cell walls, leading to the disruption of cell wall formation and ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its effectiveness in controlling broadleaf weeds in vineyards and tree nut orchards sets it apart from other herbicides .

Properties

CAS No.

189038-97-9

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C18H24N2O4/c1-6-18(3,7-2)15-11-16(24-20-15)19-17(21)13-9-8-12(22-4)10-14(13)23-5/h8-11H,6-7H2,1-5H3,(H,19,21)

InChI Key

SHJQSWDARIYOJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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